11-Hydroxy-sugiol is a bioactive compound classified as an abietane diterpenoid, which is derived from sugiol. It features a hydroxyl group at the 11th position of the sugiol structure, enhancing its biological activity. This compound is primarily sourced from various conifer species and certain angiosperms, particularly those in the Salvia genus. 11-Hydroxy-sugiol has garnered attention due to its potential therapeutic applications, particularly as an enzyme inhibitor.
11-Hydroxy-sugiol is synthesized from sugiol, which itself is a naturally occurring phenolic diterpenoid found predominantly in conifers such as those in the Cupressaceae and Podocarpaceae families. The classification of 11-hydroxy-sugiol includes:
The presence of this compound in plant tissues serves as a biomarker for specific conifer families and contributes to the ecological understanding of these species.
The synthesis of 11-hydroxy-sugiol can be achieved through several methods:
The molecular formula of 11-hydroxy-sugiol is with a molecular weight of approximately 316.43 g/mol. The structure includes:
The compound's structural details can be represented as follows:
C[C@]1(C)[C@]2(C[C@]1(C)C(=C(C2)O)C(=O)C(C)C)C(C)(C)O
11-Hydroxy-sugiol participates in various chemical reactions, including:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 11-hydroxy-sugiol primarily involves its role as an inhibitor of specific enzymes:
The compound's IC50 value for cytotoxicity has been reported at approximately 1.2 μg/mL against certain cancer cell lines, indicating significant biological activity .
While comprehensive data on physical properties may be limited, some known attributes include:
Additional safety data sheets provide information on handling and potential hazards associated with exposure .
11-Hydroxy-sugiol has various applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1